![molecular formula C19H16FN3O3S B2691502 1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105211-23-1](/img/structure/B2691502.png)
1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide
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Description
1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Architectures
Research on similar pyridine-based hydrazone derivatives, including compounds with 4-fluorobenzyl components, has revealed insights into their supramolecular architectures. These architectures are significantly influenced by hydrogen bonding, and their structural stability is affected by intra- and intermolecular attractive forces. The study of these compounds helps in understanding materials architecture, particularly focusing on non-covalent interactions like hydrogen bonds, which are crucial in molecular design for various applications (Khalid et al., 2021).
Fluoride Sensing
Some acylhydrazone derivatives, structurally related to the compound , have been studied for their potential in fluoride ion sensing. These compounds demonstrate specific responses to fluoride ions, which could be leveraged in developing new sensors and detection methods in various scientific and industrial applications (Jose et al., 2018).
Anticancer Research
Research involving benzothiazole acylhydrazones, which are structurally related to the compound, has explored their potential as anticancer agents. The modifications in the chemical structure, like the incorporation of a 4-fluorobenzyl component, can modulate their antitumor properties. This line of research is significant in the development of new therapeutic agents in cancer treatment (Osmaniye et al., 2018).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-thiophen-2-ylacetyl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-7-5-13(6-8-14)12-23-9-1-4-16(19(23)26)18(25)22-21-17(24)11-15-3-2-10-27-15/h1-10H,11-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLSIZAZHBKJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=CS2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide |
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